N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a cyclopentane carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with cyclopentanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .
Comparison with Similar Compounds
Similar Compounds
Phenylmorpholines: Compounds containing a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.
Uniqueness
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25ClN2O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-16-18(8-9-20(19)25-12-14-27-15-13-25)24-21(26)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,26) |
InChI Key |
HQIONWCLQJSMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Origin of Product |
United States |
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